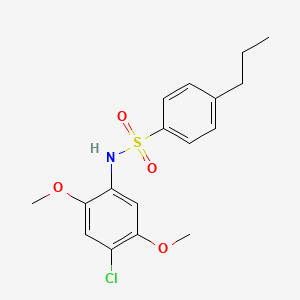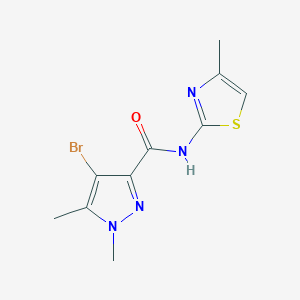![molecular formula C19H25NO2S B10976011 N-[1-(3,4-dimethylphenyl)ethyl]-4-(propan-2-yl)benzenesulfonamide](/img/structure/B10976011.png)
N-[1-(3,4-dimethylphenyl)ethyl]-4-(propan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE is an organic compound characterized by its unique structure, which includes a sulfonamide group attached to a benzene ring substituted with isopropyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE typically involves the reaction of 3,4-dimethylphenyl ethylamine with 4-isopropylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and scalability. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.
Scientific Research Applications
N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites and modulate the activity of target proteins. This interaction can lead to the inhibition of enzymatic activity or the alteration of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-N-[1-(3,4-dimethylphenyl)ethyl]acetamide
- N-[1-(3,4-dimethylphenyl)ethyl]-2-methylpropanamide
- 1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine
Uniqueness
N-[1-(3,4-DIMETHYLPHENYL)ETHYL]-4-ISOPROPYL-1-BENZENESULFONAMIDE is unique due to its specific substitution pattern on the benzene ring and the presence of both isopropyl and dimethylphenyl groups. This structural uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H25NO2S |
|---|---|
Molecular Weight |
331.5 g/mol |
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H25NO2S/c1-13(2)17-8-10-19(11-9-17)23(21,22)20-16(5)18-7-6-14(3)15(4)12-18/h6-13,16,20H,1-5H3 |
InChI Key |
UPANPXPGQPPATL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NS(=O)(=O)C2=CC=C(C=C2)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenoxy-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B10975937.png)
![1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-(methylsulfonyl)piperazine](/img/structure/B10975944.png)
![N-[2-(Benzyloxy)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B10975945.png)
![Ethyl 2-{2-bromo-4-[(1,3-dioxoinden-2-ylidene)methyl]-6-ethoxyphenoxy}acetate](/img/structure/B10975959.png)
![1-(4-Phenylcyclohexyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10975964.png)
![3-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10975970.png)


![(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)(4-methoxy-3-nitrophenyl)methanone](/img/structure/B10975991.png)
![2-[({[5-(furan-2-yl)-4-propyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B10975992.png)

![ethyl (2E)-5-[4-(difluoromethoxy)phenyl]-7-methyl-3-oxo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10976001.png)
![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10976008.png)
